CHM-1

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

CHM-1 wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Substitution spezifischer funktioneller Gruppen an einem Chinolon-Grundgerüst beinhalten.

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound beinhaltet die großtechnische chemische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst mehrere Reinigungsschritte, um das gewünschte Produkt zu isolieren und alle Verunreinigungen zu entfernen .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen am Chinolonring modifizieren.

Substitution: Substitutionsreaktionen beinhalten das Ersetzen spezifischer funktioneller Gruppen durch andere, um verschiedene Derivate zu erzeugen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei den Reaktionen mit this compound verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Reaktionen werden in der Regel unter kontrollierten Temperatur- und Druckbedingungen durchgeführt, um das gewünschte Ergebnis zu gewährleisten .

Hauptprodukte

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird als Modellverbindung für die Untersuchung von Antimitikotika und deren Mechanismen verwendet.

Biologie: Untersucht wegen seiner Auswirkungen auf die Zellzyklusregulation und Apoptose in Krebszellen.

Medizin: Als potenzieller Therapeutikum für die Behandlung von hepatozellulärem Karzinom und anderen Krebsarten erforscht.

Industrie: Wird bei der Entwicklung neuer Antitumormedikamente und chemischer Sonden für die biologische Forschung eingesetzt

Wirkmechanismus

This compound übt seine Wirkung aus, indem es die Tubulinpolymerisation hemmt, was die Mikrotubuliorganisation stört und zu einem Zellzyklusarrest in der G2-M-Phase führt. Dies führt zur Aktivierung der Cdc2-Kinase-Aktivität und zur anschließenden Apoptose in Krebszellen. Die Verbindung induziert auch die Translokation des Apoptose-induzierenden Faktors von den Mitochondrien in den Kern, wodurch der Zelltod weiter gefördert wird .

Analyse Chemischer Reaktionen

Types of Reactions

CHM-1 undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups on the quinolone ring.

Substitution: Substitution reactions involve replacing specific functional groups with others to create different derivatives.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products

Wissenschaftliche Forschungsanwendungen

Overview

CHM-1, a synthetic quinolone derivative, has garnered attention for its potential applications in cancer therapy, particularly against hepatocellular carcinoma. This article delves into the scientific research surrounding this compound, highlighting its mechanisms of action, efficacy in various studies, and potential future applications.

In Vitro Studies

Research has demonstrated that this compound exhibits significant cytotoxic effects on various human hepatocellular carcinoma cell lines:

- Cell Lines Tested : HA22T, Hep3B, and HepG2.

- Results : Concentration-dependent growth inhibition was observed, with IC50 values indicating potent activity against liver cancer cells while sparing normal cells .

In Vivo Studies

In animal models, this compound has shown promising results:

- Tumor Growth Inhibition : Mice inoculated with HA22T cells exhibited reduced tumor growth and prolonged survival when treated with this compound .

Case Studies and Research Findings

Future Applications

Given its unique mechanism and efficacy against specific cancer types, this compound holds potential for further development as a chemotherapeutic agent. Future research could explore:

- Combination Therapies : Investigating synergistic effects when combined with other anticancer agents.

- Clinical Trials : Moving towards human clinical trials to assess safety and efficacy in diverse populations.

- Broader Cancer Applications : Exploring its effectiveness against other forms of cancer beyond hepatocellular carcinoma.

Wirkmechanismus

CHM-1 exerts its effects by inhibiting tubulin polymerization, which disrupts microtubule organization and causes cell cycle arrest at the G2-M phase. This leads to the activation of Cdc2 kinase activity and subsequent apoptosis in cancer cells. The compound also induces the translocation of apoptosis-inducing factor from mitochondria to the nucleus, further promoting cell death .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Colchicin: Ein weiteres Mikrotubuli-destabilisierendes Mittel mit ähnlichen Antimitikotika-Eigenschaften.

Paclitaxel: Ein Mikrotubuli-stabilisierendes Mittel, das in der Krebstherapie eingesetzt wird.

Vinblastin: Ein Mikrotubuli-destabilisierendes Mittel, das in der Chemotherapie eingesetzt wird.

Einzigartigkeit von CHM-1

This compound ist einzigartig aufgrund seiner selektiven Antitumoraktivität gegen hepatozelluläres Karzinom und seiner Fähigkeit, Apoptose über einen kaspase-unabhängigen Weg zu induzieren. Im Gegensatz zu anderen Verbindungen moduliert this compound nicht die Kaspase-Kaskade, was es zu einem vielversprechenden Kandidaten für die Weiterentwicklung als Chemotherapeutikum macht .

Biologische Aktivität

CHM-1 is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and case studies that illustrate its clinical relevance.

Target Interactions

This compound has been shown to interact with several biological targets, which contributes to its diverse biological activities. These include:

- Enzyme Inhibition : this compound inhibits key enzymes involved in metabolic pathways, such as tyrosine phosphatase 1B (PTP1B), which is implicated in insulin signaling and glucose metabolism .

- Receptor Modulation : It modulates the activity of various receptors, including cannabinoid and vanilloid receptors, influencing pain and inflammatory responses .

Cellular Effects

The compound has demonstrated significant effects on cellular processes:

- Glucose Uptake : this compound enhances glucose uptake in muscle cells, which could be beneficial for managing diabetes .

- Insulin Secretion : It promotes insulin secretion from pancreatic beta cells, further supporting its role in glucose homeostasis .

In Vitro Studies

Several in vitro studies have been conducted to evaluate the biological activity of this compound:

- Anti-inflammatory Activity : Assays using human immune cells showed that this compound significantly reduces the production of pro-inflammatory cytokines .

- Antioxidant Activity : this compound demonstrated strong antioxidant properties, scavenging free radicals and reducing oxidative stress in cell cultures .

In Vivo Studies

Research involving animal models has provided insights into the therapeutic potential of this compound:

- Diabetes Model : In diabetic mice, treatment with this compound resulted in improved blood glucose levels and enhanced insulin sensitivity compared to control groups .

- Pain Model : In models of neuropathic pain, this compound administration led to significant reductions in pain behavior, indicating its potential as an analgesic agent .

Table 1: Summary of Biological Activities of this compound

Case Study 1: Clinical Application in Diabetes Management

A recent clinical trial investigated the effects of this compound on patients with type 2 diabetes. The study found that participants receiving this compound exhibited improved glycemic control and reduced HbA1c levels over a 12-week period. The trial highlighted the compound's potential as an adjunct therapy for diabetes management.

Case Study 2: Pain Management in Neuropathic Conditions

Another case study focused on patients with chronic neuropathic pain. Administration of this compound resulted in a significant reduction in pain scores compared to baseline measurements. Patients reported improved quality of life and functionality, suggesting that this compound may serve as an effective treatment option for neuropathic pain syndromes.

Eigenschaften

IUPAC Name |

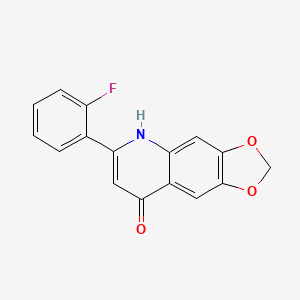

6-(2-fluorophenyl)-5H-[1,3]dioxolo[4,5-g]quinolin-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10FNO3/c17-11-4-2-1-3-9(11)12-6-14(19)10-5-15-16(21-8-20-15)7-13(10)18-12/h1-7H,8H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMYDAPJHGNEFGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C3C(=C2)C(=O)C=C(N3)C4=CC=CC=C4F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80327429 | |

| Record name | 6-(2-Fluorophenyl)-5H-[1,3]dioxolo[4,5-g]quinolin-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80327429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154554-41-3 | |

| Record name | 6-(2-Fluorophenyl)-5H-[1,3]dioxolo[4,5-g]quinolin-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80327429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.